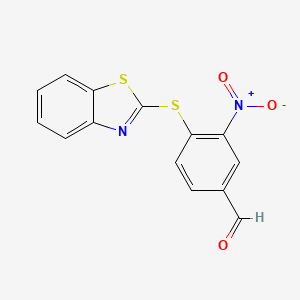![molecular formula C13H20N2O2 B2567699 tert-butyl N-(3-[(methylamino)methyl]phenyl)carbamate CAS No. 1508477-85-7](/img/structure/B2567699.png)
tert-butyl N-(3-[(methylamino)methyl]phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl N-(3-[(methylamino)methyl]phenyl)carbamate is a chemical compound with the CAS Number: 697306-52-8 . It has a molecular weight of 236.31 . The IUPAC name for this compound is tert-butyl 3-(methylamino)benzylcarbamate .
Molecular Structure Analysis
The molecular formula of this compound is C13H20N2O2 . The Inchi Code for this compound is 1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-10-6-5-7-11(8-10)14-4/h5-8,14H,9H2,1-4H3,(H,15,16) .Physical And Chemical Properties Analysis
This compound is a compound with a molecular weight of 236.31 . The physical form of this compound is not specified in the search results.Scientific Research Applications
Environmental Impact and Degradation
- Synthetic phenolic antioxidants (SPAs), including compounds related to tert-butyl N-(3-[(methylamino)methyl]phenyl)carbamate, have been widely used in various commercial products. Studies indicate that SPAs, due to their antioxidant properties, are found in different environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. They pose potential risks due to their environmental persistence and toxicity effects, such as hepatic toxicity and endocrine disrupting effects (Liu & Mabury, 2020).
Biodegradation and Remediation
- The microbial degradation of methyl tert-butyl ether (MTBE), a compound structurally related to this compound, and tert-butyl alcohol in the subsurface is a subject of interest. It is known that MTBE and its key intermediate, tert-butyl alcohol (TBA), can be biodegraded under aerobic and certain anaerobic conditions. This research provides insights into the biodegradability and potential remediation strategies for compounds like this compound under various environmental conditions (Schmidt et al., 2004).
Applications in Non-Chromatographic Bioseparation Processes
- The use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines showcases the versatility of carbamate derivatives in facilitating asymmetric synthesis and the production of pharmaceutically relevant compounds. This methodology offers access to diverse structures, including piperidines, pyrrolidines, azetidines, and their fused derivatives, highlighting the role of carbamate derivatives in medicinal chemistry and drug development (Philip et al., 2020).
Environmental Risk Assessment and Management
- The environmental risk assessment of gasoline oxygenates like MTBE, which shares functional groups with this compound, indicates serious risks to human health and the environment. This research underscores the importance of understanding the environmental behavior, fate, and toxicity evaluation of carbamates and related compounds for effective risk management and policy-making (Xiao-zhang, 2003).
properties
IUPAC Name |
tert-butyl N-[3-(methylaminomethyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11-7-5-6-10(8-11)9-14-4/h5-8,14H,9H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQYKLPCNITCGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1508477-85-7 |
Source


|
| Record name | tert-butyl N-(3-[(methylamino)methyl]phenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

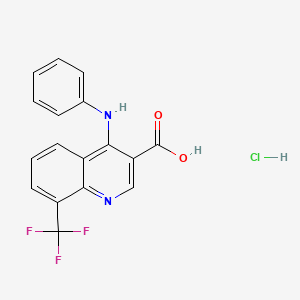

![2-chloro-N-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B2567621.png)
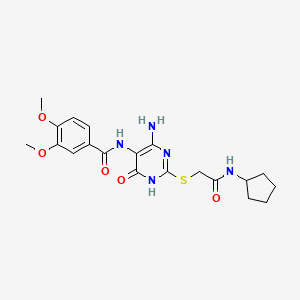
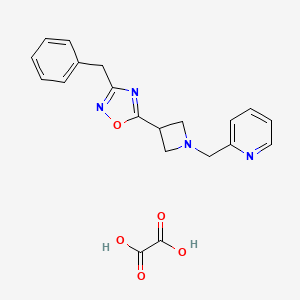
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one](/img/structure/B2567627.png)
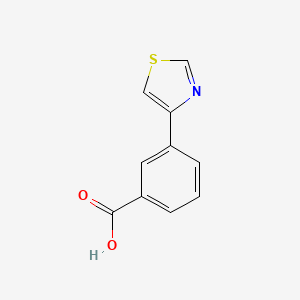
![5-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2567631.png)
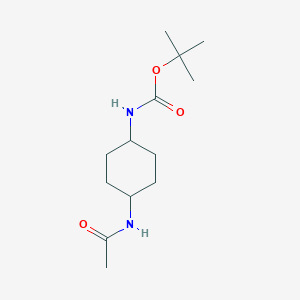
![2-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2567634.png)
![(2-Methoxypyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2567635.png)

![Ethyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2567638.png)
